N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Description
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S.ClH/c1-5-11-9-12-13(15-7-6-8-18(3)4)16-10(2)17-14(12)19-11;/h9H,5-8H2,1-4H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJALITCZUDUNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride typically involves multi-step organic reactions. The starting materials often include ethyl and methyl-substituted thienopyrimidine derivatives. The synthetic route may involve:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization reactions.
Substitution Reactions: Introduction of the ethyl and methyl groups via substitution reactions.
Amine Functionalization: Attachment of the N’,N’-dimethylpropane-1,3-diamine moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the thienopyrimidine core to its oxidized form.
Reduction: Reduction of any oxidized functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)leucine
- N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)phenylalanine
- N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)methionine
Uniqueness
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its thienopyrimidine core and dimethylpropane-1,3-diamine moiety make it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
